molecular formula C18H16O3 B8216397 Benzylidene-benzoylacetic acid ethyl ester

Benzylidene-benzoylacetic acid ethyl ester

Cat. No.: B8216397
M. Wt: 280.3 g/mol
InChI Key: BHKXLHNAIARBLO-UHFFFAOYSA-N
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Description

Benzylidene-benzoylacetic acid ethyl ester is an organic compound with the molecular formula C11H12O3. It is a colorless to pale yellow liquid with a fruity, cherry-like aroma. This compound is used in various applications, including as an intermediate in organic synthesis and as a flavoring agent in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylidene-benzoylacetic acid ethyl ester can be synthesized through the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzylidene-benzoylacetic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzylidene-benzoylacetic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of flavoring agents and fragrances.

Mechanism of Action

The mechanism of action of benzylidene-benzoylacetic acid ethyl ester involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, its potential antimicrobial activity may involve the disruption of microbial cell membranes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoylacetate: Similar in structure but lacks the benzylidene group.

    Benzylideneacetone: Similar in structure but lacks the ester group.

    Benzylidene-benzoylacetic acid: Similar but without the ethyl ester group.

Uniqueness

Benzylidene-benzoylacetic acid ethyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its fruity aroma also makes it valuable in the flavor and fragrance industry .

Properties

IUPAC Name

ethyl 2-benzoyl-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-2-21-18(20)16(13-14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKXLHNAIARBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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